REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=O)[NH:4][C:5]([CH3:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.P(Cl)(Cl)([Cl:19])=O>CN(C=O)C>[Br:1][C:2]1[C:3]([Cl:19])=[N:4][C:5]([CH3:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(NC(=CC1C1=CC=C(C=C1)Cl)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the phosphorus oxychloride
|
Type
|
TEMPERATURE
|
Details
|
The remaining liquid was cooled at 0° C.
|
Type
|
CUSTOM
|
Details
|
carefully quenched by addition of water
|
Type
|
ADDITION
|
Details
|
The resulting mixture was then adjusted to pH 7-8 by addition of saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with EtOAc (30 mL×3)
|
Type
|
WASH
|
Details
|
The combined EtOAc extracts were washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluted with a gradient of EtOAc (0-70%) in hexanes
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |